molecular formula C17H14N6O B2576227 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide CAS No. 1421457-17-1

2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide

Cat. No.: B2576227
CAS No.: 1421457-17-1
M. Wt: 318.34
InChI Key: IWBXXTRCPUNWAM-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is a complex organic compound that features both indole and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and may involve steps like C-H activation and cross-coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts, lithium aluminum hydride.

    Substitution: Sodium hydride, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide stands out due to its unique combination of indole and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c24-16(8-12-9-18-15-5-2-1-4-14(12)15)22-13-10-19-17(20-11-13)23-7-3-6-21-23/h1-7,9-11,18H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBXXTRCPUNWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CN=C(N=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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